6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
CAS No.: 5169-43-7
Cat. No.: VC6105253
Molecular Formula: C5H9NO
Molecular Weight: 99.133
* For research use only. Not for human or veterinary use.
![6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane - 5169-43-7](/images/structure/VC6105253.png)
Specification
CAS No. | 5169-43-7 |
---|---|
Molecular Formula | C5H9NO |
Molecular Weight | 99.133 |
IUPAC Name | 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3 |
Standard InChI Key | WVWSMZDWFRYRCL-UHFFFAOYSA-N |
SMILES | CN1C2C1COC2 |
Introduction
Structural Characterization and Nomenclature
6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane belongs to the class of bicyclo[3.1.0]hexanes, characterized by a fused three-membered aziridine ring and a five-membered oxolane ring. The numbering of the bicyclic system follows IUPAC conventions, with the bridgehead positions at carbons 1 and 5. The nitrogen atom occupies position 3, while the oxygen atom is at position 6, adjacent to the methyl substituent .
Molecular Geometry and Stereochemistry
The bicyclo[3.1.0]hexane scaffold imposes significant ring strain, particularly in the aziridine component, which influences reactivity. X-ray crystallography data for analogous compounds, such as 6-tosyl-6-azabicyclo[3.1.0]hexane, reveal a puckered conformation with dihedral angles of approximately 110° between the bridgehead carbons. The methyl group at position 6 introduces steric hindrance, likely favoring an exo orientation relative to the bicyclic framework .
Spectroscopic Properties
While direct spectral data for 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane are unavailable, comparisons to similar structures provide insights:
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NMR: The aziridine proton in 3-azabicyclo[3.1.0]hexane derivatives typically resonates at δ 2.8–3.2 ppm (¹H), while the oxolane oxygen deshields adjacent protons to δ 4.0–4.5 ppm .
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IR: Stretching vibrations for C-N (1,150–1,250 cm⁻¹) and C-O (1,020–1,100 cm⁻¹) are characteristic .
Physicochemical Properties
Based on structural analogs, key properties of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane include:
Chemical Reactivity and Applications
Ring-Opening Reactions
The strained aziridine ring undergoes nucleophilic attack, enabling diversification:
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Ammonolysis: Reaction with amines yields diamino derivatives, useful in peptide mimetics.
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Acid-Catalyzed Rearrangements: Similar to 2-oxa-3-azabicyclo[3.1.0]hexenes, protonation induces Neber or Lossen rearrangements, producing ketenimines or isocyanates .
Pharmaceutical Relevance
Bicyclic amines are privileged scaffolds in drug discovery. For instance:
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